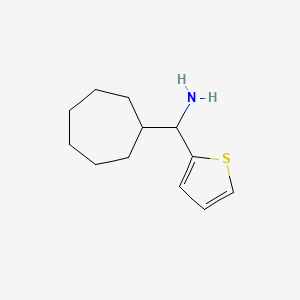

Cycloheptyl(thiophen-2-yl)methanamine

Description

Overview of Thiophene-Containing Amines in Chemical Research

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. nih.gov Its derivatives are of significant interest due to their wide range of applications in medicinal chemistry and material science. nih.govderpharmachemica.com The thiophene nucleus is considered a "privileged" structure in drug discovery, meaning it is a recurring motif in a variety of biologically active compounds. nih.gov

When a thiophene ring is incorporated into a molecule, it can act as a bioisostere for a phenyl ring. nih.govrsc.org Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, often to improve the compound's therapeutic properties. nih.govresearchgate.net The thiophene ring, being more polar and potentially having different metabolic pathways than a benzene (B151609) ring, offers a way to fine-tune a molecule's characteristics. Thiophene-containing amines, specifically, are investigated for a vast array of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

Significance of Cycloalkyl-Substituted Amines in Medicinal Chemistry

Cycloalkyl groups are saturated carbocyclic rings that are frequently incorporated into the structure of drug candidates. The inclusion of a cycloalkyl moiety can influence a molecule's lipophilicity, metabolic stability, and conformational rigidity. These factors are critical in determining how a drug interacts with its biological target and how it is processed by the body.

Cycloheptylamines, which feature a seven-membered carbon ring attached to an amine group, are a specific class of cycloalkylamines. The size and conformational flexibility of the cycloheptyl ring can allow for optimal binding to target proteins. The amine group, a common functional group in pharmaceuticals, often plays a crucial role in a molecule's solubility and its ability to form interactions with biological macromolecules.

Structural Elucidation and Naming Conventions for Cycloheptyl(thiophen-2-yl)methanamine

The systematic name "this compound" is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). Let's deconstruct the name to understand the molecule's structure:

Methanamine : This is the parent or principal functional group, indicating a methyl group (-CH2-) attached to an amine group (-NH2). In this case, the nitrogen of the amine is further substituted.

Cycloheptyl : This prefix indicates the presence of a seven-membered saturated carbon ring (a cycloheptane (B1346806) ring) attached to the methanamine core.

(thiophen-2-yl) : This part of the name specifies a thiophene ring is also attached to the central methyl carbon of the methanamine. The "2-yl" indicates that the attachment is at the second position of the thiophene ring.

Therefore, the structure consists of a central carbon atom bonded to a hydrogen, an amino group, a cycloheptyl ring, and a thiophene ring at its second position.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C12H19NS |

| Molecular Weight | 209.35 g/mol |

Research Rationale and Scope of Investigation for this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its synthesis and investigation can be logically inferred from the known properties of its constituent parts. The primary motivation for studying such a compound lies in the potential for synergistic or novel properties arising from the combination of the thiophene and cycloheptylamine (B1194755) moieties.

The scope of investigation for a compound like this compound would likely encompass several key areas:

Novel Synthesis Methods : Developing efficient and scalable synthetic routes to this and related compounds is a fundamental aspect of chemical research. bohrium.comresearchgate.net

Biological Screening : Given the wide range of biological activities associated with both thiophene derivatives and cycloalkylamines, a primary focus would be to screen this compound for various pharmacological effects, such as antimicrobial, anticancer, or anti-inflammatory activity. nih.gov

Structure-Activity Relationship (SAR) Studies : By synthesizing and testing a series of related molecules with variations in the cycloalkyl ring size or substitution on the thiophene ring, researchers can understand which structural features are crucial for any observed biological activity.

Material Science Applications : Thiophene-based compounds are known for their applications in organic electronics. nih.gov Investigations could explore the potential of this compound or its derivatives as components in novel materials.

In essence, the investigation of this compound is driven by the quest for new chemical entities with potentially useful properties, a cornerstone of both academic and industrial chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C12H19NS |

|---|---|

Molecular Weight |

209.35 g/mol |

IUPAC Name |

cycloheptyl(thiophen-2-yl)methanamine |

InChI |

InChI=1S/C12H19NS/c13-12(11-8-5-9-14-11)10-6-3-1-2-4-7-10/h5,8-10,12H,1-4,6-7,13H2 |

InChI Key |

MQDKEIXIIFCQMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C(C2=CC=CS2)N |

Origin of Product |

United States |

Advanced Structural and Conformational Analysis of Cycloheptyl Thiophen 2 Yl Methanamine

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental to elucidating the structure of Cycloheptyl(thiophen-2-yl)methanamine at the molecular level. Each technique provides a unique piece of the puzzle, and together they allow for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the thiophene (B33073) ring, the cycloheptyl ring, the methanamine bridge, and the amine group. The protons on the thiophene ring would appear in the aromatic region, typically between 6.8 and 7.4 ppm. Specifically, the proton at position 5 of the thiophene ring is expected to be the most downfield, followed by the protons at positions 3 and 4. The methine proton of the methanamine bridge (CH-N) would likely appear as a multiplet, integrating to one proton. The protons of the cycloheptyl ring would produce a complex series of overlapping multiplets in the aliphatic region, generally between 1.0 and 2.0 ppm. The N-H proton of the secondary amine would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The thiophene ring would exhibit four distinct signals in the aromatic region (approximately 120-145 ppm), with the carbon attached to the methanamine group being the most deshielded. The methine carbon of the methanamine bridge would appear in the range of 50-60 ppm. The cycloheptyl ring would show a set of signals in the aliphatic region (typically 25-45 ppm). The number of distinct signals for the cycloheptyl ring would depend on the molecule's symmetry and conformational dynamics.

A hypothetical ¹H and ¹³C NMR data table based on analogous compounds is presented below. mdpi.comrsc.orgmdpi.comnih.gov

| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Thiophene H3 | ~6.9 | ~124 |

| Thiophene H4 | ~6.9 | ~125 |

| Thiophene H5 | ~7.2 | ~127 |

| Thiophene C2 | - | ~145 |

| Methanamine CH | Multiplet | ~55 |

| Cycloheptyl CH | Multiplet | ~65 |

| Cycloheptyl CH₂ | 1.2-1.8 (multiple multiplets) | 25-40 |

| NH | Broad singlet | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would confirm the presence of the N-H bond of the secondary amine, the C-H bonds of the aromatic thiophene and aliphatic cycloheptyl rings, and the C=C and C-S bonds of the thiophene ring.

The key expected absorption bands are summarized in the table below, based on established correlation tables. vscht.czpressbooks.pubucla.eduorgchemboulder.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (secondary amine) | Stretching | 3300-3500 | Medium |

| C-H (thiophene) | Stretching | 3000-3100 | Medium |

| C-H (cycloheptyl) | Stretching | 2850-2960 | Strong |

| C=C (thiophene) | Stretching | 1400-1500 | Medium |

| C-N | Stretching | 1000-1250 | Medium |

| C-S (thiophene) | Stretching | 600-800 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would be dictated by the stability of the resulting fragments.

A primary fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edumiamioh.edulibretexts.org In this case, cleavage of the bond between the methine carbon and the cycloheptyl ring would be a likely event, leading to a stable, resonance-delocalized thiophen-2-ylmethylaminium cation. Another significant fragmentation would be the loss of the thiophen-2-ylmethyl group, resulting in a cycloheptylaminium cation. Further fragmentation of the thiophene and cycloheptyl rings would also be observed. nih.govarkat-usa.orgresearchgate.net

A table of potential major fragments and their mass-to-charge ratios (m/z) is provided below.

| Fragment Ion | Proposed Structure | Hypothetical m/z |

| Molecular Ion [M]⁺ | [C₁₂H₁₉NS]⁺ | 209 |

| [M-C₇H₁₃]⁺ | [C₅H₆NS]⁺ | 112 |

| [M-C₅H₅S]⁺ | [C₇H₁₄N]⁺ | 112 |

| Thiophen-2-ylmethyl cation | [C₅H₅S]⁺ | 97 |

| Cycloheptyl cation | [C₇H₁₃]⁺ | 97 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. weizmann.ac.ilmdpi.com

This technique would unequivocally establish the connectivity of the atoms and reveal the preferred conformation of the molecule in the solid state. mdpi.com It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the crystal lattice. scispace.comnih.gov The resulting crystal structure would serve as a valuable benchmark for validating the results of computational chemistry studies.

Computational Chemistry Approaches to Conformational Landscape

Computational chemistry offers a powerful means to explore the conformational landscape of flexible molecules like this compound and to predict their structural and electronic properties.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can be used to investigate the various possible conformations of the molecule. researchgate.netnih.gov The cycloheptyl ring is known to have several low-energy conformations, such as the chair and boat forms. The orientation of the thiophen-2-yl)methanamine substituent on this ring adds another layer of conformational complexity.

By performing a systematic conformational search and geometry optimization, the relative energies of different conformers can be calculated to identify the most stable structures. nih.govtandfonline.commdpi.com These calculations can also predict key geometric parameters, such as bond lengths and angles, which can be compared with experimental data if available. Furthermore, theoretical predictions of NMR chemical shifts and IR vibrational frequencies can be made, which can aid in the interpretation of experimental spectra. acs.orgresearchgate.netmit.educhemrxiv.org

Molecular Dynamics Simulations for Conformational Preferences

The conformational landscape of this compound is primarily dictated by the flexibility of the cycloheptane (B1346806) ring and the rotational freedom around the single bonds connecting the cycloheptyl group to the methanamine bridge and the thiophene ring to the same bridge.

Conformational Dynamics of the Cycloheptyl Ring:

The cycloheptane ring is known for its significant conformational flexibility. Unlike the more rigid cyclohexane (B81311) ring, cycloheptane does not have a single low-energy conformation but rather exists as a dynamic equilibrium of several conformers. Theoretical studies and experimental data have shown that the most stable conformations are the twist-chair and, to a lesser extent, the chair forms. researchgate.netresearchgate.net The boat and twist-boat conformations are generally higher in energy. researchgate.net An MD simulation of this compound would be expected to show the cycloheptyl ring predominantly adopting a twist-chair conformation, with frequent interconversions (pseudorotations) between different twist-chair and chair forms. The energy barriers for these transitions are relatively low, allowing the ring to be highly mobile at room temperature. researchgate.net

Rotational Preferences of the (Thiophen-2-yl)methanamine Moiety:

The orientation of the thiophene ring relative to the cycloheptyl group is determined by the rotation around the C-C and C-N bonds of the methanamine linker. Studies on similar thiophene-based compounds suggest that the rotational barrier around the bond connecting the thiophene ring to a side chain can be influenced by steric hindrance and electronic effects. nih.govresearchgate.net In the case of this compound, the bulky cycloheptyl group would likely impose significant steric constraints, favoring conformations where the two bulky groups are positioned to minimize unfavorable interactions.

An MD simulation would allow for the exploration of the potential energy surface associated with the rotation of these key dihedral angles. By tracking the evolution of these angles over time, it would be possible to identify the most populated (lowest energy) conformational states.

Hypothetical Molecular Dynamics Simulation Findings:

A hypothetical MD simulation of a single this compound molecule in a solvent like water or dimethyl sulfoxide (B87167) would likely reveal the following:

Dominant Conformer: The most populated conformer would likely feature the cycloheptyl ring in a twist-chair conformation. The thiophene ring and the cycloheptyl group would be oriented to minimize steric clash, likely in a staggered or anti-periplanar arrangement relative to each other across the methanamine bridge.

Dihedral Angle Distributions: Analysis of the key dihedral angles would show distinct populations corresponding to stable conformers. For instance, the dihedral angle defined by the plane of the thiophene ring and the C-N bond of the methanamine linker would be expected to show a preference for specific rotational isomers.

Energy Landscapes: By calculating the free energy as a function of key dihedral angles, a Ramachandran-like plot for the molecule could be generated. This would visually represent the low-energy basins corresponding to the most stable conformations and the energy barriers separating them.

The following interactive table presents hypothetical data that could be generated from a molecular dynamics simulation, illustrating the relative energies and key dihedral angles of plausible low-energy conformers of this compound.

| Conformer ID | Cycloheptyl Conformation | Dihedral Angle 1 (τ1: S-C-C-N) (°) | Dihedral Angle 2 (τ2: C-C-N-C) (°) | Relative Energy (kcal/mol) |

| 1 | Twist-Chair | 65 | 175 | 0.00 |

| 2 | Twist-Chair | -70 | 178 | 0.15 |

| 3 | Chair | 68 | -60 | 1.20 |

| 4 | Twist-Chair | 180 | 170 | 2.50 |

Note: This data is illustrative and intended to represent the type of information that would be obtained from a detailed molecular dynamics study. The dihedral angles are defined as follows: τ1 represents the rotation around the bond connecting the thiophene ring to the methanamine carbon, and τ2 represents the rotation around the bond connecting the methanamine carbon to the cycloheptyl ring.

Chemical Reactivity and Derivatization Studies of Cycloheptyl Thiophen 2 Yl Methanamine

Functional Group Transformations

The primary amine and the thiophene (B33073) ring are the principal sites for functional group transformations in cycloheptyl(thiophen-2-yl)methanamine.

Amine Reactivity: The primary amine group is a nucleophilic center and can readily undergo a variety of reactions. Common transformations include N-alkylation and N-acylation. N-alkylation introduces alkyl groups to the nitrogen atom, which can alter the compound's basicity and lipophilicity. N-acylation, the reaction with acylating agents like acyl chlorides or anhydrides, leads to the formation of amides, which can participate in hydrogen bonding and may influence the molecule's interaction with biological targets.

Thiophene Ring Modifications: The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. Halogenation, nitration, and Friedel-Crafts acylation can introduce a variety of substituents onto the thiophene ring, typically at the 5-position due to the activating effect of the alkylamine substituent at the 2-position. These modifications can significantly impact the electronic properties and steric profile of the molecule.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The systematic synthesis of analogs is crucial for understanding the relationship between a molecule's structure and its activity. For this compound, this involves modifications at the cycloheptyl moiety, the thiophene ring, and the methanamine bridge.

Alterations to the cycloheptyl ring can probe the importance of its size, conformation, and substitution for biological activity. The synthesis of such analogs can be achieved by starting with substituted cycloheptanones, which can then be converted to the corresponding methanamine. For instance, a substituted cycloheptanone (B156872) can undergo a condensation reaction with thiophene-2-carboxaldehyde, followed by reduction of the resulting enone and subsequent reductive amination to yield the desired substituted this compound.

| Starting Material | Reaction Sequence | Resulting Analog |

|---|---|---|

| 4-Methylcycloheptanone | 1. Aldol condensation with thiophene-2-carboxaldehyde 2. Reduction of C=C bond 3. Reductive amination | (4-Methylcycloheptyl)(thiophen-2-yl)methanamine |

| Cycloheptanone | 1. Grignard reaction with 2-lithiothiophene 2. Dehydration 3. Reduction of C=C bond 4. Hydroboration-oxidation 5. Conversion of alcohol to amine | This compound |

Introducing substituents on the thiophene ring can modulate the electronic and steric properties of the molecule, which can be critical for its interaction with biological targets. A common strategy for this is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, on a halogenated thiophene precursor. For example, a 5-bromothiophene-2-carboxaldehyde can be coupled with various boronic acids to introduce a wide range of aryl or alkyl groups at the 5-position. The resulting aldehyde can then be converted to the target methanamine.

| Thiophene Precursor | Coupling Partner | Reaction | Resulting Intermediate |

|---|---|---|---|

| 5-Bromothiophene-2-carboxaldehyde | Phenylboronic acid | Suzuki-Miyaura Coupling | 5-Phenylthiophene-2-carboxaldehyde |

| 5-Chlorothiophene-2-carbonitrile | Methylboronic acid | Suzuki-Miyaura Coupling | 5-Methylthiophene-2-carbonitrile |

The methanamine bridge can be modified through N-alkylation and N-acylation to explore the impact of substituents on the nitrogen atom. N-alkylation can be achieved by reacting this compound with alkyl halides or through reductive amination with aldehydes or ketones. N-acylation can be performed using various acylating agents to introduce a diverse range of amide functionalities.

| Reaction Type | Reagent | Resulting Derivative |

|---|---|---|

| N-Alkylation | Methyl iodide | N-Methyl-N-(cycloheptyl(thiophen-2-yl)methyl)amine |

| N-Acylation | Acetyl chloride | N-(Cycloheptyl(thiophen-2-yl)methyl)acetamide |

| Reductive Amination | Acetone | N-Isopropyl-N-(cycloheptyl(thiophen-2-yl)methyl)amine |

Combinatorial Library Synthesis Strategies for Related Thiophenemethanamines

Combinatorial chemistry offers a powerful approach to rapidly generate large libraries of related compounds for high-throughput screening. For thiophenemethanamines, a solid-phase or solution-phase combinatorial strategy can be employed. A potential strategy could involve anchoring a thiophene scaffold to a solid support, followed by a series of reactions to introduce diversity at different points of the molecule. For instance, a resin-bound 2-aminothiophene-3-carboxylate could be cyclized to form a thieno[2,3-d]pyrimidine (B153573) core. Subsequent derivatization at various positions of this core, including the methanamine side chain, can lead to a library of diverse compounds. This approach allows for the systematic exploration of the chemical space around the thiophenemethanamine scaffold.

Structure Activity Relationship Sar Investigations of Cycloheptyl Thiophen 2 Yl Methanamine Analogs

Systematic Modification and Impact on Molecular Interactions

Comprehensive studies involving the systematic modification of Cycloheptyl(thiophen-2-yl)methanamine analogs are not currently available in the scientific literature. Such studies would typically involve the synthesis of a library of related compounds to probe the effects of structural changes on biological activity.

Positional Effects of Substituents on Activity

Without experimental data, it is not possible to detail the positional effects of substituents on the activity of this compound analogs. In typical SAR studies, researchers would introduce substituents at various positions on both the cycloheptyl and thiophene (B33073) rings to determine which locations are most sensitive to modification and which substitutions lead to an increase or decrease in activity.

Electronic and Steric Effects of Substituents

The electronic and steric effects of substituents play a crucial role in the interaction of a molecule with its biological target. However, for the this compound scaffold, there is no published research that systematically explores how varying the electron-donating or -withdrawing properties of substituents, or their size and shape, influences the compound's activity.

Identification of Pharmacophore Features

A pharmacophore model for this compound analogs has not been established. The development of such a model would require a set of active and inactive molecules to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. Key pharmacophoric features would likely include the hydrogen bond donor/acceptor capabilities of the amine group, the hydrophobic nature of the cycloheptyl ring, and the aromatic and potential hydrogen-bonding properties of the thiophene ring.

Exploration of Molecular Targets and Mechanisms of Action in Vitro and in Silico

In Vitro Binding and Functional Assays

Comprehensive in vitro studies detailing the binding profiles and functional activities of Cycloheptyl(thiophen-2-yl)methanamine are not extensively available in the public domain. The research primarily focuses on a narrow range of molecular targets, with significant gaps in the understanding of its broader pharmacological interactions.

Receptor Binding Affinity Studies

Currently, there is no specific data from receptor binding affinity studies for this compound available in peer-reviewed literature.

Enzyme Inhibition Kinetics (e.g., MAO, LOX, GSTO1-1, Factor VIIa)

Detailed kinetic studies on the inhibitory effects of this compound against enzymes such as monoamine oxidase (MAO), lipoxygenase (LOX), glutathione (B108866) S-transferase omega-1 (GSTO1-1), or Factor VIIa have not been reported in the available scientific literature.

Ion Channel Modulation (e.g., KV1.3)

Research has identified thiophene-based compounds as modulators of the voltage-gated potassium channel KV1.3. However, specific inhibitory concentration (IC₅₀) values or detailed electrophysiological data for this compound are not specified in the context of these broader studies. The focus has been on other derivatives within the same chemical class.

Protein-Ligand Interaction Analysis (e.g., DNA G-quadruplexes, Serotonin (B10506) Transporters)

There is a lack of published research investigating the direct interaction between this compound and specific protein or nucleic acid structures such as DNA G-quadruplexes or serotonin transporters.

Computational Approaches to Mechanism of Action

In silico methods provide a theoretical framework for understanding the potential interactions of this compound at a molecular level.

Molecular Docking Simulations for Ligand-Target Interactions

While molecular docking studies have been performed for a variety of thiophene (B33073) derivatives to explore their binding modes with targets like TNF-α, dihydrofolate reductase (DHFR), and various kinases, specific molecular docking simulations for this compound are not detailed in the available literature. Computational studies on analogous compounds suggest that the thiophene moiety often plays a crucial role in forming key interactions within the binding sites of target proteins. However, without specific studies on the title compound, its precise binding orientation and affinity remain theoretical.

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical movements of atoms and molecules. In drug discovery, MD simulations can provide detailed insights into how a ligand, such as this compound, might interact with a biological target, like a protein receptor, over time. This would involve predicting the stability of the ligand-protein complex, identifying key amino acid residues involved in the binding, and characterizing the conformational changes that occur upon binding.

Despite the utility of this technique, a thorough search of scientific databases and research articles indicates that no such simulations have been published for this compound. Research has been conducted on other thiophene derivatives, evaluating their binding interactions with various targets. For instance, studies on 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives have explored their potential as inhibitors of cyclin-dependent kinase 2 (CDK-2) through molecular docking, a related but distinct in-silico method. However, these findings cannot be directly extrapolated to this compound due to its distinct structural features.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, untested compounds. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities.

For this compound, the requisite data for building a QSAR model is not available. While QSAR studies have been successfully applied to other series of thiophene analogues to elucidate the structural requirements for activities such as anti-inflammatory effects, these models are specific to the chemical space they were trained on. Without a series of cycloheptyl-thiophene derivatives and their corresponding biological data, a predictive QSAR model for this specific compound cannot be developed.

Computational and Theoretical Studies of Cycloheptyl Thiophen 2 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic behavior of a molecule. These calculations provide a detailed picture of electron distribution, which is fundamental to a molecule's reactivity and interaction with biological targets.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com

For Cycloheptyl(thiophen-2-yl)methanamine, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, which is a common characteristic of thiophene derivatives. nih.gov The sulfur atom's lone pairs and the π-electrons of the aromatic ring contribute significantly to the HOMO. The LUMO, on the other hand, is likely distributed over the thiophene ring and the adjacent methanamine bridge. nih.gov This distribution suggests that the thiophene moiety would be the primary site for electrophilic attack, while the regions with LUMO density are susceptible to nucleophilic attack.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Indicates the propensity to donate electrons in chemical reactions. |

| LUMO Energy | -0.5 to -1.5 | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Suggests good kinetic stability and moderate reactivity. |

An Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules, including biological receptors. libretexts.org The ESP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. Red-colored regions indicate a negative potential, corresponding to areas with high electron density that are attractive to electrophiles. Conversely, blue-colored regions represent a positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net

In the case of this compound, the ESP map would likely show the most negative potential (red) localized around the sulfur atom of the thiophene ring and the nitrogen atom of the methanamine group, owing to their lone pairs of electrons. walisongo.ac.id The hydrogen atoms of the amine group and the aromatic protons of the thiophene ring would exhibit a positive potential (blue). The cycloheptyl group would be expected to have a largely neutral (green) potential surface. This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding.

Ligand-Based Drug Design Methodologies

In the absence of a known 3D structure of a biological target, ligand-based drug design methods are employed to develop new molecules with desired biological activity based on the properties of known active compounds.

A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a hypothetical pharmacophore model could be constructed based on its structural features. The key pharmacophoric features would likely include:

A Hydrogen Bond Donor: The primary amine group (-NH2).

An Aromatic Ring: The thiophene ring.

A Hydrophobic Group: The cycloheptyl ring.

A Hydrogen Bond Acceptor: The sulfur atom in the thiophene ring.

The spatial arrangement of these features would define the pharmacophore. This model could then be used to screen virtual libraries of compounds to identify other molecules that fit the model and are therefore likely to exhibit similar biological activity.

3D similarity searching is a computational technique used to identify molecules with a similar three-dimensional shape and electrostatic properties to a query molecule. lmu.de This method is based on the principle that molecules with similar shapes and electronic features are likely to have similar biological activities.

Using this compound as a query, a 3D similarity search would involve comparing its 3D conformation and electrostatic properties against a database of known compounds. The search algorithm would calculate a similarity score for each compound in the database, and those with high scores would be identified as potential leads for further investigation. The cycloheptyl group, with its multiple possible conformations, would add a layer of complexity to the 3D similarity search, requiring conformational analysis to ensure a comprehensive comparison.

Prediction of Molecular Properties Relevant to Biological Activity

Computational methods can predict a range of molecular properties that are relevant to a compound's biological activity, aiding in the early stages of drug discovery by filtering out compounds with undesirable characteristics. These predictions are generally based on the molecule's 2D structure. For this compound, several key properties can be predicted, as shown in Table 2.

| Property | Predicted Value | Significance in Biological Activity |

|---|---|---|

| Molecular Weight | ~209.35 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~26 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 1 (the amine group) | Contributes to binding affinity with biological targets. |

| Number of Hydrogen Bond Acceptors | 1 (the sulfur atom) | Contributes to binding affinity with biological targets. |

| Number of Rotatable Bonds | 3 | Indicates a moderate degree of conformational flexibility. |

These predicted properties suggest that this compound possesses characteristics that are generally favorable for a biologically active molecule. The balance of lipophilicity and polarity, along with a suitable molecular size, indicates a potential for good pharmacokinetic properties.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a key descriptor in medicinal chemistry used to predict the drug transport properties of molecules. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. A lower TPSA is generally associated with better cell membrane permeability.

For this compound, the calculated TPSA value is a significant indicator of its potential bioavailability. Computational tools are employed to determine this value based on the molecule's two-dimensional structure. The presence of the primary amine group is the main contributor to the polar surface area of this compound.

| Compound Name | TPSA (Ų) |

|---|---|

| This compound | 26.02 |

Lipophilicity (LogP) Predictions and Experimental Determination Methodologies

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, is a critical parameter that influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Both computational predictions and experimental methods are used to determine the LogP of a compound.

Predicted LogP (cLogP): A variety of computational algorithms are available to predict LogP values. These methods are advantageous due to their speed and cost-effectiveness. The predicted LogP for this compound suggests its degree of hydrophobicity.

Experimental LogP: The gold standard for determining LogP is the shake-flask method, which involves measuring the distribution of the compound between n-octanol and water. Other experimental techniques include reverse-phase high-performance liquid chromatography (RP-HPLC), which correlates the retention time of a compound with its LogP. While no specific experimental LogP determination for this compound is publicly documented, these are the standard methodologies that would be employed.

| Compound Name | Predicted LogP (cLogP) |

|---|---|

| This compound | 3.71 |

Molecular Flexibility and Rotatable Bonds Analysis

Molecular flexibility is a key factor in determining how a molecule can conform to the shape of a biological target's binding site. It is often quantified by the number of rotatable bonds, which are defined as any single non-ring bond, attached to a non-terminal heavy (i.e., non-hydrogen) atom.

An analysis of the structure of this compound reveals the presence of rotatable bonds that contribute to its conformational flexibility. The bond connecting the cycloheptyl ring to the methanamine group and the bond linking the methanamine to the thiophene ring are the primary points of rotation. This flexibility can be crucial for its interaction with biological macromolecules.

| Compound Name | Number of Rotatable Bonds |

|---|---|

| This compound | 3 |

Advanced Analytical Methodologies in Research and Development

Chromatographic Techniques for Purification and Analysis

Chromatography is an indispensable tool in the separation, identification, and purification of chemical compounds. In the context of Cycloheptyl(thiophen-2-yl)methanamine, various chromatographic methods are employed to ensure the isolation of the desired molecule from reaction mixtures and to accurately determine its purity.

Column chromatography serves as a primary method for the purification of this compound from crude reaction mixtures. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. For thiophene-containing compounds, a common approach involves the use of a silica gel stationary phase with a gradient elution system of solvents like chloroform (B151607) and methanol. This allows for the separation of the target compound from starting materials, byproducts, and other impurities. The progress of the separation is often monitored by thin-layer chromatography (TLC). chiralen.com

Data Table: Illustrative Column Chromatography Parameters for Thiophene (B33073) Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (60-200 mesh) chiralen.com |

| Mobile Phase | A gradient system, for example, chloroform-methanol (e.g., 100:1) chiralen.com |

| Elution Mode | Gradient or isocratic |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization chiralen.com |

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the quantitative analysis and purity determination of pharmaceutical compounds. For this compound, reversed-phase HPLC is a common method for assessing purity, where a non-polar stationary phase is used with a polar mobile phase.

Furthermore, as this compound possesses a chiral center, the separation of its enantiomers is critical. Chiral HPLC, utilizing polysaccharide-based chiral stationary phases (CSPs) such as cellulose (B213188) or amylose (B160209) derivatives, is employed for this purpose. The separation is influenced by the nature of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol. chemicalbook.com The ability to achieve baseline separation of enantiomers is crucial for understanding their individual biological activities.

Data Table: Representative HPLC Conditions for Analysis of Related Thiophene Compounds

| Parameter | Purity Assessment (Reversed-Phase) | Chiral Separation (Normal-Phase) |

|---|---|---|

| Stationary Phase | C18 column | Polysaccharide-based CSP (e.g., Chiralcel®) chemicalbook.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid) | Hexane/2-propanol (e.g., 60:40 v/v) chemicalbook.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min | Typically 0.4 - 1.0 mL/min chemicalbook.com |

| Detection | UV spectrophotometry (e.g., at 254 nm) | UV spectrophotometry (e.g., at 268 nm) chemicalbook.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the identification and quantification of volatile and semi-volatile impurities. This method is particularly useful for creating a detailed impurity profile of this compound, which is a mandatory step in pharmaceutical development to ensure safety and efficacy. googleapis.com The sample is vaporized and separated in the GC column, and the separated components are then analyzed by a mass spectrometer, which provides information about their molecular weight and fragmentation patterns. googleapis.com For polar compounds, derivatization may be necessary to increase volatility for GC analysis. googleapis.com The high resolution and sensitivity of modern GC-MS systems allow for the detection of impurities at very low levels. Studies on related thiophene analogs, such as 2-methiopropamine, have demonstrated the utility of GC-MS in identifying metabolic products and impurities. chemscene.com

Calorimetric Methods for Interaction Thermodynamics (e.g., Isothermal Titration Calorimetry (ITC))

Isothermal Titration Calorimetry (ITC) is a biophysical technique used to measure the heat changes that occur during biomolecular interactions. wikipedia.org This method directly determines the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. wikipedia.org From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. ITC is a label-free technique performed in-solution, which provides a direct measurement of the binding energetics. While specific ITC data for this compound is not publicly available, this technique is highly applicable for studying its interaction with potential biological targets, such as proteins or nucleic acids, to understand the driving forces behind the binding event.

Data Table: Thermodynamic Parameters Determined by ITC

| Parameter | Symbol | Description |

|---|---|---|

| Binding Affinity | Ka | The equilibrium constant for the association of the ligand and its binding partner. |

| Enthalpy Change | ΔH | The heat released or absorbed during the binding event. |

| Stoichiometry | n | The molar ratio of the ligand to its binding partner in the complex. |

| Gibbs Free Energy Change | ΔG | A measure of the spontaneity of the binding process. |

| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. |

Biosensor-Based Techniques for Binding Kinetics (e.g., Surface Plasmon Resonance (SPR))

Surface Plasmon Resonance (SPR) is a real-time, label-free optical biosensor technique used to study the kinetics of biomolecular interactions. nih.gov In an SPR experiment, one interacting partner (the ligand) is immobilized on a sensor surface, and the other (the analyte) flows over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). nih.gov Although specific SPR data for this compound is not available in the public domain, this technique is invaluable for characterizing the kinetics of its binding to a target protein, providing insights into the speed and stability of the interaction.

Data Table: Kinetic Parameters Determined by SPR

| Parameter | Symbol | Description |

|---|---|---|

| Association Rate Constant | ka | The rate at which the analyte binds to the immobilized ligand. |

| Dissociation Rate Constant | kd | The rate at which the analyte-ligand complex dissociates. |

| Equilibrium Dissociation Constant | KD | The ratio of kd to ka, indicating the affinity of the interaction. |

Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Novel Thiophene-Based Scaffolds

The thiophene (B33073) moiety is considered a "privileged" scaffold in medicinal chemistry due to its versatile biological activities. nih.govrsc.org The design and synthesis of novel scaffolds based on the Cycloheptyl(thiophen-2-yl)methanamine structure could lead to the development of new chemical entities with tailored properties. The cycloheptyl group provides a three-dimensional character that can be crucial for specific binding to biological targets, while the thiophene ring serves as a versatile anchor for further functionalization.

Researchers can explore modifications at several positions:

On the thiophene ring: Introduction of various substituents (e.g., halogens, alkyl, aryl, or nitro groups) can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for specific biological targets. mdpi.com

On the cycloheptyl ring: Altering the ring size or introducing functional groups can impact the compound's lipophilicity and conformational flexibility.

On the methanamine linker: N-alkylation, N-acylation, or incorporation into a heterocyclic system can provide access to a diverse range of derivatives with potentially different biological activities.

The synthesis of such novel scaffolds can be achieved through various established and emerging synthetic methodologies. nih.govderpharmachemica.com

Application in Lead Compound Development (without clinical implications)

In the early stages of drug discovery, identifying "lead compounds" is a critical step. These are molecules that exhibit a desired biological activity and serve as a starting point for optimization. Due to the established importance of the thiophene ring in a wide array of therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents, this compound and its derivatives represent a promising starting point for lead compound development. nih.govresearchgate.netnih.gov

The general approach would involve screening a library of compounds derived from the this compound scaffold against a panel of biological targets. For instance, given that many thiophene derivatives are known to interact with kinases, G-protein coupled receptors (GPCRs), and enzymes like cyclooxygenases (COX), these would be logical targets to investigate. nih.govnih.govresearchgate.net The goal of this preclinical stage is to identify compounds with potent and selective activity in in vitro and in cell-based assays.

| Potential Therapeutic Area | Example Biological Target | Rationale based on Thiophene Derivatives |

| Oncology | Kinases (e.g., EGFR, VEGFR) | Thiophene-containing molecules have been shown to inhibit various kinases involved in cancer progression. bohrium.comresearchgate.net |

| Inflammation | Cyclooxygenase (COX) enzymes | Several approved anti-inflammatory drugs contain a thiophene ring. nih.govresearchgate.net |

| Infectious Diseases | Bacterial or fungal enzymes | Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity. impactfactor.org |

| Neurological Disorders | Serotonin (B10506) or dopamine (B1211576) receptors | The thiophene ring is a bioisostere of the phenyl ring found in many CNS-active compounds. mdpi.com |

Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding how a molecule interacts with its biological target at the molecular level is fundamental for rational drug design. For any lead compounds emerging from the this compound scaffold, detailed mechanistic studies would be essential. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling can provide insights into the binding mode of the compound.

Key questions to be addressed in these studies include:

Identifying the specific amino acid residues in the target protein that interact with the compound.

Determining the role of the thiophene sulfur atom in binding (e.g., through hydrogen bonding or other non-covalent interactions).

Elucidating the structure-activity relationships (SAR) to guide further optimization of the lead compound.

These molecular-level insights are crucial for improving the potency, selectivity, and pharmacokinetic properties of the lead compound, ultimately leading to the development of more effective and safer therapeutic agents.

Exploration of New Synthetic Pathways

The development of efficient and versatile synthetic routes is a cornerstone of medicinal chemistry. While general methods for the synthesis of thiophene-containing amines are known, exploring new synthetic pathways for this compound and its analogs could offer significant advantages. nih.govderpharmachemica.comorganic-chemistry.org

Potential areas of exploration include:

Catalytic Methods: Developing novel metal-catalyzed cross-coupling reactions to functionalize the thiophene ring. nih.gov

Multicomponent Reactions: Designing one-pot syntheses that allow for the rapid assembly of complex molecules from simple starting materials, thereby increasing efficiency and reducing waste. nih.gov

Asymmetric Synthesis: Developing stereoselective methods to control the chirality of the molecule, which can be critical for its biological activity.

Flow Chemistry: Utilizing continuous-flow technologies for a safer, more scalable, and efficient synthesis.

The Paal-Knorr synthesis and the Gewald reaction are classical methods for thiophene ring formation, and modern variations of these reactions continue to be developed. derpharmachemica.compharmaguideline.com By exploring these and other innovative synthetic strategies, chemists can more readily access a diverse range of this compound derivatives for biological evaluation.

Q & A

Q. What are the optimal synthetic routes for Cycloheptyl(thiophen-2-yl)methanamine, and how can reaction parameters be systematically optimized?

Methodological Answer: The synthesis typically involves coupling cycloheptylamine with a thiophene-derived aldehyde or ketone intermediate. A transition-metal-free approach, analogous to the method used for 1-adamantyl(thiophen-2-yl)methanamine, can be adapted. Key steps include:

- Amine alkylation : Reacting cycloheptylamine with a thiophen-2-ylmethyl halide or via reductive amination using NaBH₄/MeOH under controlled temperatures (0–60°C) .

- Parameter optimization : Vary solvents (e.g., ethanol, dichloromethane), temperature (room temp to reflux), and stoichiometry. Continuous flow reactors may enhance scalability and yield .

- Purification : Use column chromatography or recrystallization, with HPLC (C18 columns, acetonitrile/water mobile phase) to assess purity ≥95% .

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer: Combine experimental and computational methods:

- X-ray crystallography : Employ SHELX programs (SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations. Prepare single crystals via slow evaporation in hexane/ethyl acetate .

- DFT calculations : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to optimize geometry and compare with crystallographic data. Analyze HOMO-LUMO gaps to predict reactivity .

- Spectroscopy : Confirm functional groups via FT-IR (amine N-H stretch ~3300 cm⁻¹) and ¹³C NMR (thiophene C-S coupling ~125–140 ppm) .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~236 m/z). Monitor degradation under stress conditions (e.g., pH 3–9, 40°C) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) and hygroscopicity. Cycloheptyl groups typically enhance thermal stability compared to smaller alkyl chains .

- NMR stability studies : Track impurity formation (e.g., oxidation byproducts) in DMSO-d₆ over 72 hours .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic and electrophilic reactions?

Methodological Answer:

- Nucleophilicity : Calculate Fukui indices (f⁻) at the amine nitrogen using DFT (B3LYP/6-311+G(d,p)) to predict sites for alkylation/acylation. The cycloheptyl group may sterically hinder reactions at the amine .

- Electrophilic aromatic substitution (EAS) : Map electrostatic potential surfaces to identify electron-rich thiophene positions (C-3/C-5). Bromination or nitration likely occurs at C-5 due to directing effects of the sulfur atom .

- Mechanistic validation : Compare computed activation energies (e.g., for SN2 vs. radical pathways) with experimental kinetic data .

Q. How can researchers resolve contradictions between computational predictions and experimental data in reaction outcomes?

Methodological Answer:

- Case study : If DFT predicts high yield for a reaction but experiments show low conversion:

- Reassess solvent effects : Include implicit solvation models (e.g., PCM) in calculations. Polar solvents may stabilize transition states differently .

- Evaluate steric effects : The bulky cycloheptyl group might impede reagent access, requiring larger basis sets (e.g., 6-311++G(3df,3pd)) to model van der Waals interactions .

- Experimental triage : Use in situ IR or Raman to detect intermediates not accounted for in simulations .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Derivative synthesis : Modify the thiophene ring (e.g., 5-chloro substitution) or cycloheptyl group (e.g., spirocyclic analogs) via Pd-catalyzed cross-coupling or reductive amination .

- In vitro assays : Test dopamine receptor binding (Ki values via radioligand displacement) or MAO inhibition (fluorometric assays with kynuramine substrate). Correlate activity with Hammett σ values of substituents .

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., 5-HT receptors). Validate with mutagenesis studies on key binding residues .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral analysis methods are recommended?

Methodological Answer:

- Asymmetric catalysis : Employ chiral phosphoric acids (e.g., TRIP) in reductive amination to achieve enantiomeric excess (ee) >90%. Optimize solvent (toluene) and temperature (−20°C) .

- Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to resolve enantiomers. Confirm absolute configuration via circular dichroism (CD) or X-ray crystallography .

Q. What advanced techniques are suitable for investigating the compound’s pharmacokinetics and toxicity in preclinical models?

Methodological Answer:

- ADME profiling : Conduct Caco-2 permeability assays (apparent Papp >1×10⁻⁶ cm/s indicates good absorption). Microsomal stability assays (t₁/₂ >30 min in human liver microsomes) assess metabolic resistance .

- In vivo PK : Administer IV/PO doses in rodents; quantify plasma levels via LC-MS/MS. The cycloheptyl group may enhance bioavailability by reducing first-pass metabolism .

- Toxicogenomics : Perform RNA-seq on hepatocytes to identify dysregulated pathways (e.g., CYP450 induction). Compare with structural analogs to isolate toxicity drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.